8-Nitro-6-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitro-6-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H10N2O2. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. The compound is characterized by the presence of a nitro group at the 8th position and a phenyl group at the 6th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-6-phenylquinoline typically involves the nitration of 6-phenylquinoline. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic or basic catalysts. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from 80°C to 150°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent quality and yield. Catalysts such as sulfuric acid or hydrochloric acid are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 8-Nitro-6-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with Pd/C or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 8-Amino-6-phenylquinoline.
Oxidation: Quinoline N-oxide derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
8-Nitro-6-phenylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 8-Nitro-6-phenylquinoline is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of DNA synthesis and induce apoptosis in cancer cells .
Comparison with Similar Compounds
6-Phenylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Nitroquinoline: Lacks the phenyl group, which affects its overall chemical properties and reactivity.
8-Amino-6-phenylquinoline: A reduced form of 8-Nitro-6-phenylquinoline with different biological activities
Uniqueness: this compound is unique due to the presence of both a nitro group and a phenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Properties
CAS No. |
68527-70-8 |
---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
8-nitro-6-phenylquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)14-10-13(11-5-2-1-3-6-11)9-12-7-4-8-16-15(12)14/h1-10H |
InChI Key |
BCLHTQDIOYYNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.